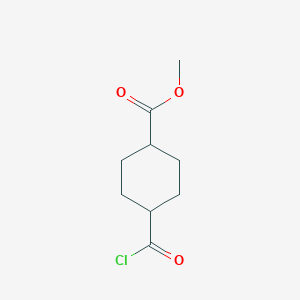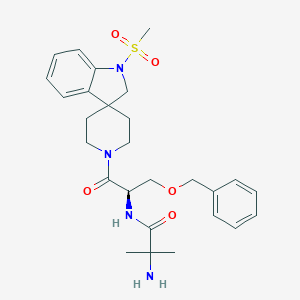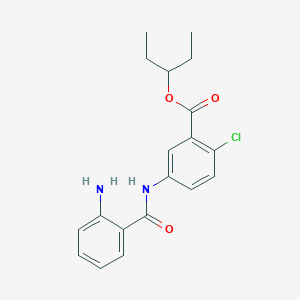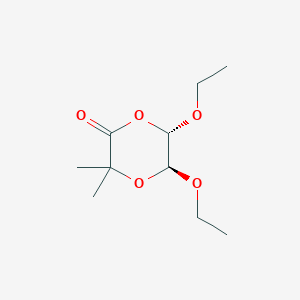
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide, also known as DMF-DMA, is a chemical compound with potential applications in scientific research. It is a derivative of tetrahydrofuran, a cyclic ether commonly used as a solvent and reagent in organic chemistry. DMF-DMA has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in various contexts.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with the target molecules. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can interact with various biomolecules, such as enzymes, receptors, proteins, and nucleic acids, and modulate their activity and function. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also affect the physicochemical properties of biomolecules, such as their solubility, stability, and conformation.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has been shown to have various biochemical and physiological effects in different contexts. For example, N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can inhibit the activity of enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are involved in neurotransmission, metabolism, and acid-base balance. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also modulate the activity of receptors, such as G protein-coupled receptors and ion channels, which are involved in signal transduction and membrane transport. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can affect the function of proteins and nucleic acids, such as DNA and RNA, which are involved in gene expression and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its ability to form hydrogen bonds and stabilize biomolecules, which can improve the solubility, stability, and activity of the biomolecules. Another advantage is its versatility as a building block for the synthesis of various compounds, which can expand the range of chemical and biological tools available for research. One limitation is its potential toxicity and side effects, which can affect the interpretation of the experimental results. Another limitation is its cost and availability, which can limit the scale and scope of the experiments.
Direcciones Futuras
There are several future directions for the research on N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide. One direction is the synthesis of new derivatives and analogs of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide with improved properties and specificity for different targets. Another direction is the development of new methods for the synthesis and purification of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide, which can improve the yield and purity of the compound. Another direction is the application of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide in new areas of research, such as drug discovery, chemical biology, and nanotechnology. Another direction is the investigation of the mechanism of action and physiological effects of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide in more detail, which can provide insights into the molecular basis of its activity and potential therapeutic applications.
Métodos De Síntesis
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can be synthesized using different methods, including the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid, the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid ethyl ester, and the reaction of dimethylamine with 5-oxotetrahydrofuran-2-carboxylic acid anhydride. The yield and purity of N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide depend on the reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of various compounds, such as inhibitors of enzymes and receptors, ligands for proteins and nucleic acids, and fluorescent dyes and probes. N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide can also be used as a solvent and stabilizer for biomolecules, such as proteins, nucleic acids, and membranes, due to its ability to form hydrogen bonds and stabilize the hydration shell around the biomolecules.
Propiedades
Número CAS |
194421-59-5 |
|---|---|
Nombre del producto |
N,N-Dimethyl-5-oxotetrahydrofuran-2-carboxamide |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3 |
Clave InChI |
FXIQOWGSQOLZSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
SMILES canónico |
CN(C)C(=O)C1CCC(=O)O1 |
Sinónimos |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



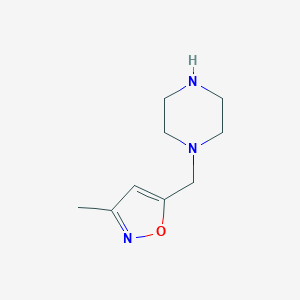
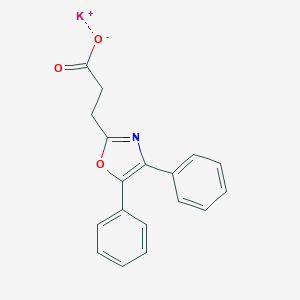
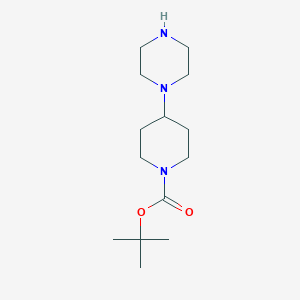
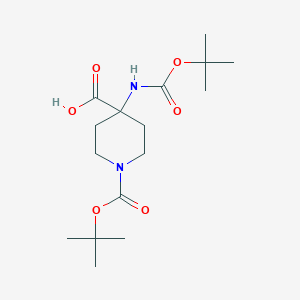
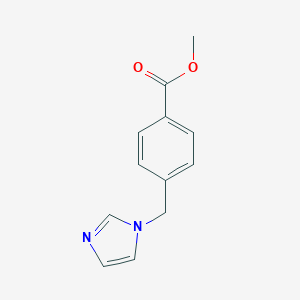
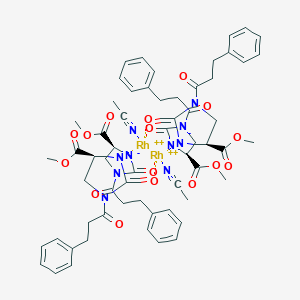
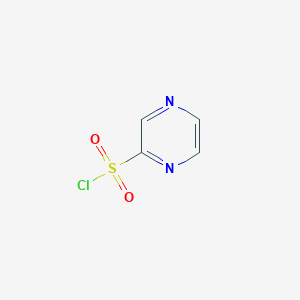
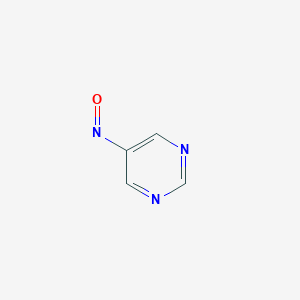
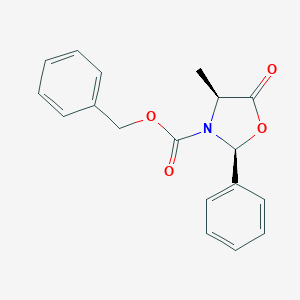
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
